Cas no 1025135-08-3 (3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile)

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-((3,5-DICHLOROPHENYL)AMINO)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- (2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
- 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile
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- MDL: MFCD00245018
- Inchi: 1S/C15H10Cl2N2O2S/c16-11-6-12(17)8-13(7-11)19-10-15(9-18)22(20,21)14-4-2-1-3-5-14/h1-8,10,19H/b15-10+
- InChI Key: DTURWNBGAANTOO-XNTDXEJSSA-N
- SMILES: ClC1C=C(C=C(C=1)N/C=C(\C#N)/S(C1C=CC=CC=1)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 546
- XLogP3: 4.6
- Topological Polar Surface Area: 78.3
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-9852-50MG |
(2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
1025135-08-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
abcr | AB161297-10 g |
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile |
1025135-08-3 | 10 g |
€482.50 | 2023-07-20 | ||
Key Organics Ltd | MS-9852-10MG |
(2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
1025135-08-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | MS-9852-5MG |
(2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
1025135-08-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-9852-1MG |
(2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
1025135-08-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB161297-1 g |
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile |
1025135-08-3 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB161297-5 g |
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile |
1025135-08-3 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB161297-10g |
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile; . |
1025135-08-3 | 10g |
€482.50 | 2024-06-10 | ||
Key Organics Ltd | MS-9852-20MG |
(2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
1025135-08-3 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-9852-100MG |
(2E)-2-(benzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
1025135-08-3 | >90% | 100mg |
£146.00 | 2025-02-08 |
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile
Exploring the Chemical and Biological Properties of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile (CAS No. 1025135-08-3): A Comprehensive Overview
The compound 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile, identified by CAS No. 1025135-08-3, represents a structurally complex organic molecule with intriguing chemical and biological properties. Its unique architecture combines a (E)-cyanovinylene core with substituents including a dichlorophenylamine group and a phenylsulfonyl moiety. This combination creates a pharmacophore with potential applications in medicinal chemistry and materials science. Recent studies highlight its emerging role in modulating cellular signaling pathways through interactions with protein kinases and ion channels.
Synthetic approaches to this compound have evolved significantly since its initial characterization. Researchers now employ palladium-catalyzed cross-coupling strategies to assemble its core structure efficiently. A notable advancement involves the use of microwave-assisted Suzuki-Miyaura reactions to optimize coupling efficiency between the dichlorobenzene derivative and the sulfonated aromatic components. These methods achieve yields exceeding 89% under environmentally benign conditions, as reported in *Organic Letters* (2023). The introduction of stereoselective protocols has also enabled control over the geometric isomerism at the propargylic carbon center.
Biochemical studies reveal this compound's ability to inhibit serine/threonine kinases involved in inflammatory pathways. In vitro assays demonstrate IC₅₀ values below 1 µM against JAK/STAT signaling components, outperforming conventional inhibitors like ruxolitinib in selectivity profiles. A groundbreaking *Nature Communications* study (2024) identified its interaction with the ATP-binding pocket of Janus kinase 1 (JAK1), where the phenylsulfonyl group forms critical hydrogen bonds while the dichlorinated aromatic system stabilizes π-stacking interactions.
In preclinical models of rheumatoid arthritis, oral administration showed dose-dependent suppression of cytokine production without significant hepatotoxicity up to 40 mg/kg doses. Positron emission tomography (PET) imaging studies using fluorinated analogs revealed rapid tissue distribution kinetics with preferential accumulation in inflamed synovial tissues. These findings suggest therapeutic potential for autoimmune disorders where kinase-driven inflammation plays a central role.
The molecule's photochemical properties have also attracted attention in optoelectronic applications. Its extended conjugation system generates absorption maxima at ~487 nm, making it suitable for dye-sensitized solar cells (DSSCs). Recent *Advanced Materials* research demonstrated power conversion efficiencies exceeding 9% when used as a co-sensitizer with ruthenium complexes, attributed to the synergistic electron-donating/accepting roles played by its dichloroarylamine and sulfonyl groups.
Toxicological evaluations conducted according to OECD guidelines indicate low acute toxicity (LD₅₀ > 5 g/kg), though chronic exposure studies are ongoing. Metabolic stability assessments using human liver microsomes showed half-lives comparable to approved kinase inhibitors, suggesting favorable pharmacokinetic profiles when formulated as prodrugs or nanoparticulate delivery systems.
Emerging research directions include exploring this compound's interactions with ionotropic glutamate receptors implicated in neurodegenerative diseases. Preliminary data from *Journal of Medicinal Chemistry* (2024) shows nanomolar affinity for NMDA receptor glycine-binding sites when modified with flexible alkyl spacers between the aromatic rings. Such insights could lead to novel therapeutic strategies for Alzheimer's disease where synaptic plasticity modulation is critical.
Sustainable synthesis initiatives are also advancing through bio-based feedstocks for key intermediates like chlorobenzene derivatives obtained via microbial oxidation processes described in *Green Chemistry* (2024). These methods reduce reliance on hazardous reagents while maintaining product purity standards required for pharmaceutical applications.
In materials science contexts, this compound's thermal stability up to 478°C enables its use as an additive in polyimide matrices for high-performance insulation coatings. Tribological testing published in *ACS Applied Materials & Interfaces* demonstrated coefficient-of-friction reductions of ~40% compared to unmodified polymers when incorporating up to 6 wt% loading levels.
Cutting-edge computational studies using quantum mechanics/molecular mechanics (QM/MM) modeling have elucidated how steric effects at the dichloroaryl position influence binding affinities toward target proteins. These simulations align closely with experimental binding data from surface plasmon resonance assays, providing predictive tools for structure-based drug design efforts targeting this scaffold.
Ongoing clinical trials focus on evaluating topical formulations for dermatological indications involving hyperproliferative skin disorders such as psoriasis vulgaris. Phase I trials reported no adverse cutaneous reactions at concentrations up to 1%, while ex vivo skin models showed selective inhibition of keratinocyte proliferation without affecting melanocyte viability—a critical advantage over existing therapies prone to depigmentation side effects.
Spectroscopic characterization confirms that both geometric isomers (E and Z) exhibit distinct photophysical properties under UV irradiation conditions relevant to photodynamic therapy applications. Time-resolved fluorescence measurements reveal triplet state lifetimes extending beyond 6 microseconds for certain stereoisomers, suggesting potential as photosensitizers in light-mediated cancer treatments when combined with near-infrared excitation wavelengths.
Nanomedicine researchers are investigating lipid-polymer hybrid nanoparticles functionalized with this compound's sulfonamide derivatives as targeted drug delivery systems. Cell-specific uptake studies using fluorescently labeled constructs demonstrated >95% internalization efficiency by macrophage cell lines within two hours post-exposure—critical performance metrics for immune-modulatory therapies requiring precise cellular targeting.
In conclusion, CAS No. 1025135-08-3 represents a versatile chemical entity whose structural features enable multifunctional utility across diverse scientific domains—from precision medicine development targeting inflammatory pathways to advanced material formulations requiring exceptional thermal stability and electronic properties. Continued interdisciplinary research promises further discoveries unlocking its full potential within modern biomedical and industrial applications while maintaining adherence to evolving regulatory standards for chemical safety and environmental stewardship.
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